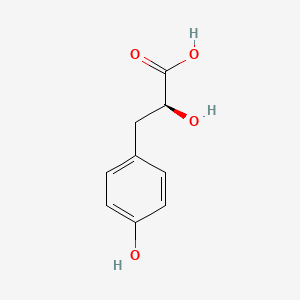

(S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid

Overview

Description

(S)-3-(4-Hydroxyphenyl)lactic acid is a chiral compound with a hydroxyl group attached to the phenyl ring and a lactic acid moiety. It is known for its biological activity and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-3-(4-Hydroxyphenyl)lactic acid can be synthesized through the bioconversion of 4-hydroxyphenylpyruvic acid using lactic acid bacteria. The bacteria are cultured in a medium containing carbon sources such as glucose, maltose, lactose, or sucrose, and nitrogen sources like corn steep liquor, yeast extract, peptone, and soy bean pulp. The fermentation is carried out at temperatures between 25 and 40°C, resulting in the production of (S)-3-(4-Hydroxyphenyl)lactic acid .

Industrial Production Methods

The industrial production of (S)-3-(4-Hydroxyphenyl)lactic acid involves similar fermentation processes, with optimization for large-scale production. The use of bioreactors and controlled fermentation conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Hydroxyphenyl)lactic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxyl group can be reduced to form alcohols.

Esterification: The carboxyl group can react with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Esterification: Catalysts like sulfuric acid (H2SO4) or enzymes such as lipase can be used for esterification reactions.

Major Products

Oxidation: Formation of 4-hydroxyphenylpyruvic acid.

Reduction: Formation of 4-hydroxyphenylethanol.

Esterification: Formation of esters like ethyl 4-hydroxyphenylacetate.

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmaceutical Intermediates

(S)-HPPA is recognized as a valuable intermediate in the synthesis of various pharmaceutical compounds. It serves as a precursor in the preparation of drugs targeting metabolic diseases, particularly those associated with insulin resistance . The compound's ability to be converted into different derivatives enhances its utility in drug development.

1.2 Treatment of Metabolic Disorders

Research indicates that (S)-HPPA may have therapeutic potential in treating metabolic disorders. Studies have shown that derivatives of (S)-HPPA can influence metabolic pathways, suggesting their role in managing conditions like obesity and type 2 diabetes .

Antioxidant Properties

2.1 Radical Scavenging Activity

(S)-HPPA exhibits significant antioxidant properties, particularly through its ability to scavenge free radicals. This activity is attributed to its phenolic structure, which allows it to donate electrons and neutralize reactive oxygen species (ROS) . The compound has been tested for its efficacy in reducing oxidative stress in various biological systems.

2.2 Implications for Health

The antioxidant effects of (S)-HPPA suggest potential applications in preventing oxidative damage associated with chronic diseases such as cardiovascular diseases and neurodegenerative disorders . Its incorporation into dietary supplements or functional foods could enhance health benefits by mitigating oxidative stress.

Research Applications

3.1 Neuroprotective Effects

Recent studies have explored the neuroprotective effects of (S)-HPPA, particularly in models of neurodegeneration. The compound has been shown to exhibit protective effects against neuronal damage induced by oxidative stress, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3.2 Inhibition of Enzymatic Activity

(S)-HPPA has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated that it can inhibit the beta-oxidation pathway of fatty acids, which is crucial for energy metabolism . This inhibition could have implications for weight management and metabolic health.

Case Studies

Mechanism of Action

The mechanism of action of (S)-3-(4-Hydroxyphenyl)lactic acid involves its interaction with various molecular targets and pathways. It can inhibit the growth of certain bacteria by disrupting their cell wall synthesis. Additionally, it acts as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

- 4-Hydroxyphenylacetic acid

- 4-Hydroxyphenyllactic acid

- Ethyl lactate

Uniqueness

(S)-3-(4-Hydroxyphenyl)lactic acid is unique due to its chiral nature and specific biological activitiesCompared to ethyl lactate, it offers more versatility in chemical synthesis and biological research .

Biological Activity

(S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid, also known as (S)-4-hydroxyphenyl lactate , is a compound that has garnered significant attention due to its biological activities, particularly in antioxidant properties and potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : (S)-3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid

- Molecular Formula : C10H12O4

- CAS Number : 23508-35-2

The compound features a hydroxyl group attached to a phenyl ring, contributing to its reactivity and interaction with biological systems.

Antioxidant Properties

One of the most notable biological activities of this compound is its antioxidative capacity . Studies have demonstrated that this compound exhibits significant DPPH radical-scavenging activities, which indicates its potential to neutralize free radicals in biological systems .

Table 1: Antioxidant Activity Comparison

Neuroprotective Effects

Research indicates that this compound can cross the blood-brain barrier (BBB), allowing it to exert neuroprotective effects. It has been shown to modulate neuronal signaling pathways and may enhance synaptic plasticity, which is crucial for learning and memory .

Case Study: Neuroprotective Mechanisms

In a study investigating the effects of dietary polyphenols on brain health, it was found that low molecular weight (poly)phenol metabolites, including this compound, could influence neuroinflammation and neuronal repair mechanisms. The study highlighted the compound's ability to promote the expression of proteins involved in synaptic function and neuroprotection .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl groups in the structure allow the compound to donate electrons, neutralizing reactive oxygen species (ROS).

- Enzyme Modulation : It may inhibit certain enzymes involved in oxidative stress pathways, thus reducing cellular damage.

- Receptor Interaction : The compound's interaction with specific receptors can modulate signaling pathways related to inflammation and cell survival.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce oxidative stress markers in cultured neuronal cells. These findings suggest its potential for therapeutic use in neurodegenerative diseases characterized by oxidative damage.

In Vivo Studies

Animal studies have further supported the neuroprotective effects of this compound. For instance, administration of this compound in models of Alzheimer's disease resulted in improved cognitive function and reduced amyloid-beta plaque formation .

Q & A

Basic Research Questions

Q. How is (S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid isolated and identified from microbial sources?

The compound is isolated from Leuconostoc mesenteroides culture medium using chromatographic techniques such as preparative HPLC. Identification involves liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) for accurate mass determination and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Key diagnostic signals in NMR include hydroxyl proton resonances (δ ~4.5–5.0 ppm) and aromatic protons (δ ~6.7–7.1 ppm) .

Q. What methodological approaches are employed to assess the antioxidant activity of this compound?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used. A typical protocol involves dissolving the compound in methanol (40 mg/mL), mixing with DPPH solution (0.1 mM), and measuring absorbance at 517 nm after 30 minutes. Activity is quantified as IC₅₀ (concentration required for 50% scavenging), with comparison to standards like ascorbic acid. Validation includes triplicate experiments and statistical analysis (e.g., ANOVA) .

Q. How is enantiomeric purity confirmed for this compound?

Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a mobile phase of hexane:isopropanol (80:20, v/v) resolves enantiomers. Circular dichroism (CD) spectroscopy further validates optical activity, with the (S)-enantiomer showing a distinct Cotton effect at ~220 nm .

Advanced Research Questions

Q. What metabolic pathways involve this compound, and how do enzyme inhibitors affect its accumulation?

The compound is linked to tyrosine metabolism. Inhibition of homogentisate 1,2-dioxygenase by nitisinone blocks downstream catabolism, leading to upstream accumulation of tyrosine derivatives, including 3-(4-hydroxyphenyl)lactic acid. LC-MS-based metabolomics in serum or urine can quantify these changes, with sample preparation involving protein precipitation and solid-phase extraction .

Q. What synthetic strategies address challenges in producing enantiomerically pure this compound?

Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases (e.g., Candida antarctica) ensures enantiopurity. For example, enzymatic hydrolysis of racemic esters selectively yields the (S)-enantiomer. Reaction monitoring via thin-layer chromatography (TLC) and purification by flash chromatography (silica gel, ethyl acetate/hexane) are critical .

Q. How do structural modifications influence the biological activity of 3-(4-Hydroxyphenyl)propionic acid derivatives?

Adding methoxy groups (e.g., 3-(4-hydroxy-3-methoxyphenyl)propionic acid) enhances lipophilicity, altering membrane permeability and antioxidant efficacy. Comparative studies use in vitro assays (DPPH, ABTS) and molecular docking to assess interactions with antioxidant enzymes like superoxide dismutase (SOD). Substituent effects are quantified via Hammett σ constants .

Q. What analytical techniques differentiate this compound from its structural analogs?

High-resolution FTIR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) separates analogs based on hydrophobicity. Mass spectral libraries (e.g., NIST) aid in distinguishing isomers .

Q. How do solubility and bioavailability impact experimental design in pharmacological studies?

The compound’s high aqueous solubility (logP ~1.2) and low blood-brain barrier permeability necessitate formulations like nanoparticles or cyclodextrin complexes for sustained release. Pharmacokinetic studies in rodents use LC-MS/MS to measure plasma half-life (t₁/₂) and bioavailability (~56% in rats) .

Properties

IUPAC Name |

(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGVDSSUAVXRDY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432803 | |

| Record name | (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23508-35-2 | |

| Record name | Latifolicinin C acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023508352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23508-35-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATIFOLICININ C ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X3113D870 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.